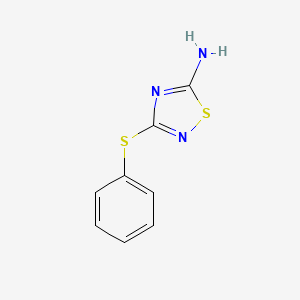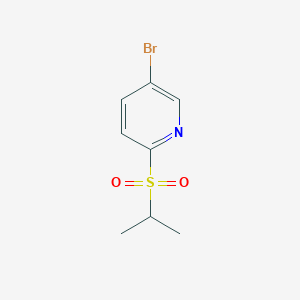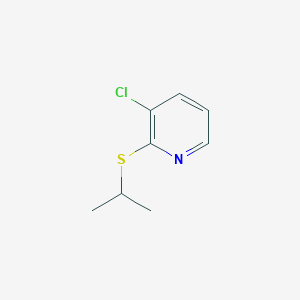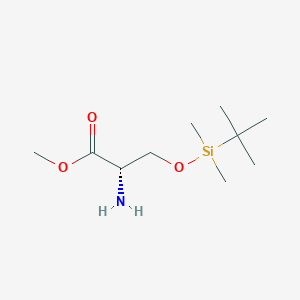
O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester
Vue d'ensemble
Description
O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester is a chemical compound widely used in organic synthesis, particularly as a protecting group for alcohols and amines. The tert-butyldimethylsilyl (TBDMS) group is known for its stability under various reaction conditions, making it a valuable tool in multi-step synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester typically involves the reaction of L-serine methyl ester with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The TBDMS group is generally stable under mild oxidative conditions but can be cleaved under strong oxidative conditions.
Reduction: The compound is stable under most reducing conditions.
Substitution: The TBDMS group can be replaced by other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under specific conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as fluoride ions (from tetra-n-butylammonium fluoride, TBAF) are commonly used to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the TBDMS group typically yields the corresponding alcohol or amine.
Applications De Recherche Scientifique
O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester is used in various scientific research applications, including:
Chemistry: As a protecting group in organic synthesis to temporarily mask reactive functional groups.
Biology: In the synthesis of peptides and proteins, where it helps protect amino acid side chains during coupling reactions.
Medicine: In drug development, where it is used to modify the pharmacokinetic properties of therapeutic compounds.
Industry: In the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester involves the formation of a stable silyl ether linkage. The TBDMS group protects the hydroxyl or amino group by forming a covalent bond with the silicon atom. This protection prevents unwanted reactions at the protected site, allowing for selective reactions at other functional groups. The TBDMS group can be removed under acidic or fluoride ion conditions, regenerating the free hydroxyl or amino group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl (TMS) ethers: Less stable than TBDMS ethers and more susceptible to hydrolysis.
Triisopropylsilyl (TIPS) ethers: More sterically hindered and provide greater protection but are more challenging to remove.
Tetrahydropyranyl (THP) ethers: Used as protecting groups for alcohols but require harsher conditions for removal.
Uniqueness
O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester is unique due to the balance it offers between stability and ease of removal. The TBDMS group provides robust protection under a wide range of conditions while being removable under relatively mild conditions, making it highly versatile in synthetic chemistry .
Propriétés
IUPAC Name |
methyl (2S)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO3Si/c1-10(2,3)15(5,6)14-7-8(11)9(12)13-4/h8H,7,11H2,1-6H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHAQZUILYXJTJ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



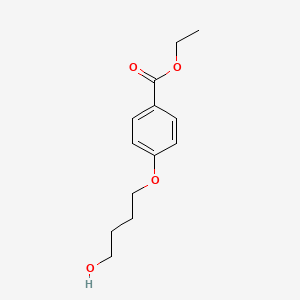

![2-[(5-nitropyridin-2-yl)amino]acetic Acid](/img/structure/B3176210.png)

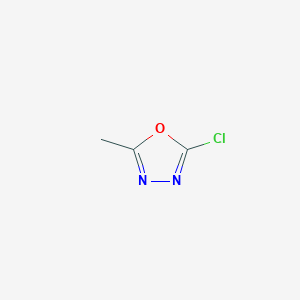
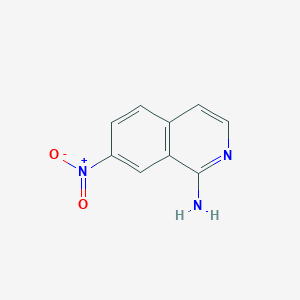
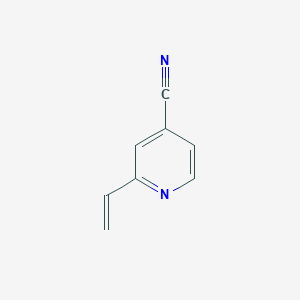

![[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate](/img/structure/B3176243.png)
